
1-(Cyclopropylmethyl)-1-methylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-1-methylguanidine is an organic compound that features a cyclopropylmethyl group attached to a methylguanidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-1-methylguanidine typically involves the reaction of cyclopropylmethylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclopropylmethyl)-1-methylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the guanidine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of cyclopropylmethyl ketone.
Reduction: Formation of cyclopropylmethylamine.
Substitution: Formation of substituted guanidines.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)-1-methylguanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylmethyl)-1-methylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Cyclopropylamine: Shares the cyclopropyl group but lacks the guanidine moiety.
Methylguanidine: Contains the guanidine group but lacks the cyclopropylmethyl group.
Cyclopropylmethylamine: Similar structure but without the methylguanidine component
Uniqueness: 1-(Cyclopropylmethyl)-1-methylguanidine is unique due to the combination of the cyclopropylmethyl and methylguanidine groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H13N3 |
|---|---|
Molekulargewicht |
127.19 g/mol |
IUPAC-Name |
1-(cyclopropylmethyl)-1-methylguanidine |
InChI |
InChI=1S/C6H13N3/c1-9(6(7)8)4-5-2-3-5/h5H,2-4H2,1H3,(H3,7,8) |
InChI-Schlüssel |
URCFFKAPHJXRID-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1CC1)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13190458.png)
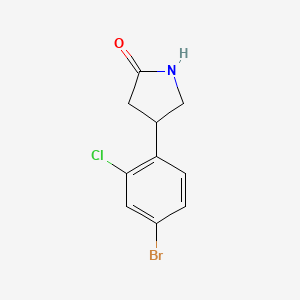
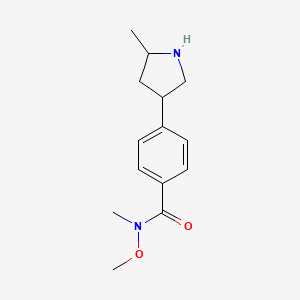

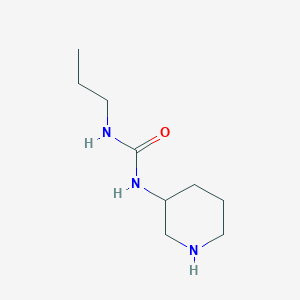

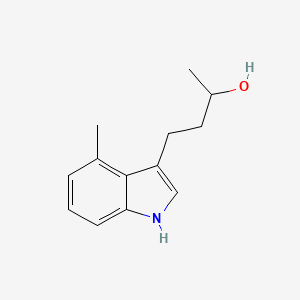

![3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13190520.png)
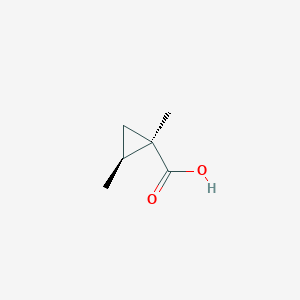


![[(4-Bromophenyl)amino]thiourea](/img/structure/B13190568.png)
